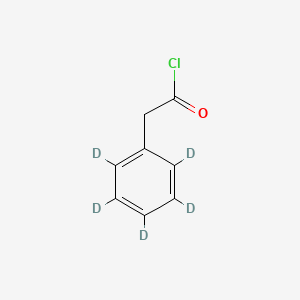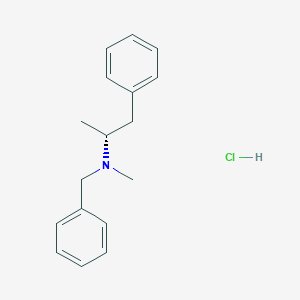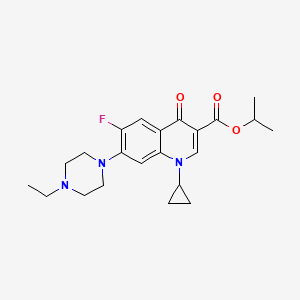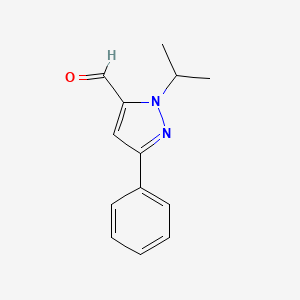
1-isopropyl-3-phenyl-1H-pyrazole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isopropyl-3-phenyl-1H-pyrazole-5-carbaldehyde is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with an isopropyl group at position 1, a phenyl group at position 3, and an aldehyde group at position 5. The unique structure of this compound makes it an interesting subject for various chemical and biological studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Isopropyl-3-phenyl-1H-pyrazole-5-carbaldehyde can be synthesized through several methods. One common approach involves the cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds. For instance, the reaction of phenylhydrazine with isopropyl acetoacetate followed by cyclization and oxidation can yield the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclocondensation reactions under controlled conditions. The use of catalysts such as palladium or copper can enhance the efficiency and yield of the reaction. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve overall efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Isopropyl-3-phenyl-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: 1-Isopropyl-3-phenyl-1H-pyrazole-5-carboxylic acid.
Reduction: 1-Isopropyl-3-phenyl-1H-pyrazole-5-methanol.
Substitution: 1-Isopropyl-3-(4-nitrophenyl)-1H-pyrazole-5-carbaldehyde.
Applications De Recherche Scientifique
1-Isopropyl-3-phenyl-1H-pyrazole-5-carbaldehyde has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-isopropyl-3-phenyl-1H-pyrazole-5-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. Additionally, the pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
- 1-Phenyl-1H-pyrazole-4-carboxaldehyde
- 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
Comparison: 1-Isopropyl-3-phenyl-1H-pyrazole-5-carbaldehyde is unique due to the presence of the isopropyl group at position 1, which can influence its steric and electronic properties. This substitution can affect the compound’s reactivity and binding interactions compared to other similar compounds .
Propriétés
Formule moléculaire |
C13H14N2O |
|---|---|
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
5-phenyl-2-propan-2-ylpyrazole-3-carbaldehyde |
InChI |
InChI=1S/C13H14N2O/c1-10(2)15-12(9-16)8-13(14-15)11-6-4-3-5-7-11/h3-10H,1-2H3 |
Clé InChI |
BJMQTKMRBKRKDW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C(=CC(=N1)C2=CC=CC=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


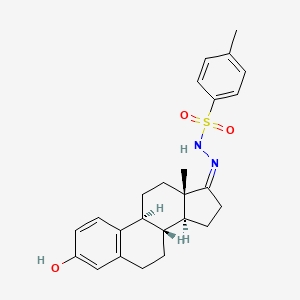
![N-(1H-Benzotriazol-1-ylmethyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-benzotriazole-1-methanamine](/img/structure/B13429421.png)
![Pyrrolo[2,3-b]pyrrole](/img/structure/B13429425.png)

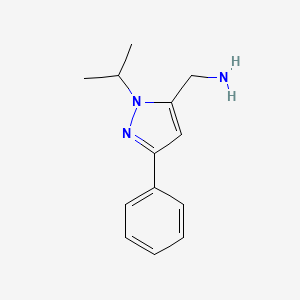
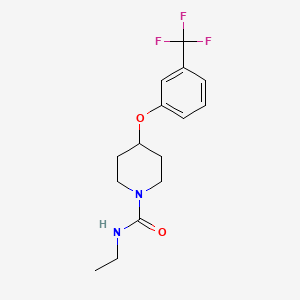
![[(2R,3S,4S)-5-acetyloxy-3-benzoyloxy-4-fluorothiolan-2-yl]methyl benzoate](/img/structure/B13429464.png)
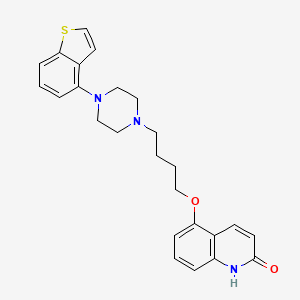
![N-[1-[1-(4-Methoxyphenyl)-1H-tetrazol-5-yl]-1-methylpropyl]-1H-indole-3-ethanamine](/img/structure/B13429472.png)

![3H-spiro[2-benzofuran-1,3'-piperidine]-1'-carboxamide](/img/structure/B13429484.png)
